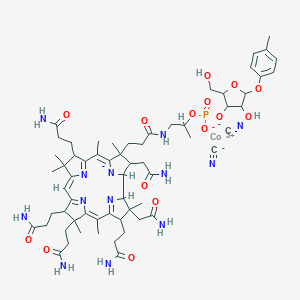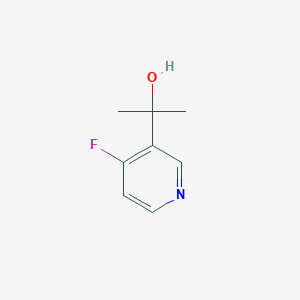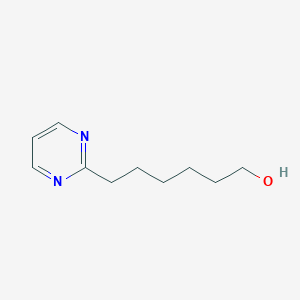
6-(Pyrimidin-2-YL)hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrimidin-2-YL)hexan-1-OL is a chemical compound with potential applications in scientific research. This compound is a pyrimidine derivative and has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors in the body.
Mécanisme D'action
The mechanism of action of 6-(Pyrimidin-2-YL)hexan-1-OL involves binding to specific receptors in the body. For example, it has been found to bind to the adenosine A3 receptor with high affinity. This binding results in the activation or inhibition of various signaling pathways, leading to physiological effects such as anti-inflammatory and anti-tumor activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-(Pyrimidin-2-YL)hexan-1-OL has various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and anti-tumor activity, as well as cardioprotective effects. Additionally, this compound has been shown to modulate the release of neurotransmitters and regulate the activity of ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Pyrimidin-2-YL)hexan-1-OL in lab experiments include its high affinity for specific receptors, its potential as a tool compound, and its ability to modulate various physiological processes. However, there are also limitations to the use of this compound, including its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 6-(Pyrimidin-2-YL)hexan-1-OL. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives. Finally, studies are needed to investigate the potential toxicity and safety of this compound for use in humans.
Conclusion
In conclusion, 6-(Pyrimidin-2-YL)hexan-1-OL is a pyrimidine derivative with potential applications in scientific research. It has been synthesized using various methods and has been found to have a mechanism of action that involves binding to specific receptors in the body. This compound has various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. While there are limitations to its use, there are also several future directions for research on this compound, including investigating its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
6-(Pyrimidin-2-YL)hexan-1-OL has potential applications in scientific research, particularly in the field of pharmacology. This compound has been found to have a high affinity for specific receptors, such as the adenosine A3 receptor. It has been used in studies investigating the role of these receptors in various physiological processes, including inflammation, ischemia, and cancer. Additionally, 6-(Pyrimidin-2-YL)hexan-1-OL has been used as a tool compound to investigate the structure-activity relationship of pyrimidine derivatives.
Propriétés
Numéro CAS |
121356-80-7 |
|---|---|
Nom du produit |
6-(Pyrimidin-2-YL)hexan-1-OL |
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
6-pyrimidin-2-ylhexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c13-9-4-2-1-3-6-10-11-7-5-8-12-10/h5,7-8,13H,1-4,6,9H2 |
Clé InChI |
GLXQBTWGXGPFPK-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)CCCCCCO |
SMILES canonique |
C1=CN=C(N=C1)CCCCCCO |
Synonymes |
2-Pyrimidinehexanol (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






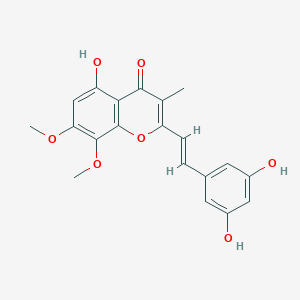

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
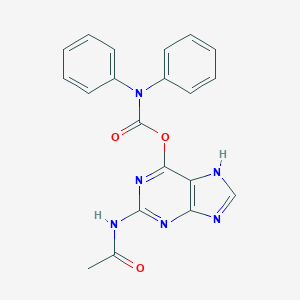
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
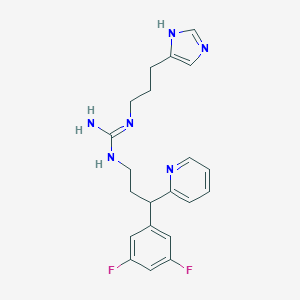
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
